Bienvenue dans la boutique en ligne BenchChem!

trans-Cevimeline Hydrochloride

Neuroscience Alzheimer's Disease Muscarinic Receptor Pharmacology

Procure trans-Cevimeline HCl as an M1-selective agonist for Alzheimer's preclinical research or as the specified trans-isomer impurity reference for Cevimeline API ANDA QC. M1 selectivity differentiates it from AF102B and Pilocarpine. Supports analytical method validation (HPLC/UPLC) with pharmacopeial traceability to USP/EP.

Molecular Formula C10H18ClNOS
Molecular Weight 235.77 g/mol
CAS No. 107220-29-1
Cat. No. B1664397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cevimeline Hydrochloride
CAS107220-29-1
SynonymsAF 102A hydrochloride;  AF 102A HCl; 
Molecular FormulaC10H18ClNOS
Molecular Weight235.77 g/mol
Structural Identifiers
SMILESCC1OC2(CN3CCC2CC3)CS1.Cl
InChIInChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10+;/m0./s1
InChIKeySURWTGAXEIEOGY-KXNXZCPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

trans-Cevimeline Hydrochloride (CAS 107220-29-1) – A Selective M1 Muscarinic Agonist for Neurodegenerative Research and Pharmaceutical Analysis


trans-Cevimeline Hydrochloride (AF102A) is a quinuclidine-based muscarinic acetylcholine receptor (mAChR) agonist with a well-defined stereochemical profile. It serves as the trans-isomer of the clinically approved sialagogue Cevimeline (AF102B), a cis-isomer that acts on both M1 and M3 receptors [1]. In contrast, trans-Cevimeline is characterized as an M1-selective cholinergic agonist, a key differentiator for research applications targeting central nervous system disorders, particularly Alzheimer's disease (AD), where the M1 receptor remains a pivotal, preserved therapeutic target [2]. This compound is a critical reference standard for pharmaceutical quality control (QC) and method development for Cevimeline Active Pharmaceutical Ingredient (API) [3].

Why trans-Cevimeline Hydrochloride (CAS 107220-29-1) Cannot Be Replaced by Generic Muscarinic Agonists in Specialized Research


Generic substitution is not viable for trans-Cevimeline Hydrochloride due to its distinct and quantitative pharmacological fingerprint. Its M1-selectivity profile is fundamentally different from non-selective agonists like Pilocarpine and the dual M1/M3-targeting profile of its own cis-isomer, Cevimeline (AF102B) [1]. This stereochemical specificity directly impacts receptor activation, off-target effect profiles, and suitability for central nervous system (CNS) applications. Furthermore, in analytical chemistry, trans-Cevimeline is a specified impurity for Cevimeline API, making its use as a reference standard non-negotiable for regulatory compliance in ANDA filings and QC workflows [2]. The following evidence quantifies these critical differentiators.

Quantitative Differential Evidence for trans-Cevimeline Hydrochloride (CAS 107220-29-1) Against Key Comparators


Receptor Selectivity: trans-Cevimeline (AF102A) as an M1-Selective Agonist vs. Non-Selective Muscarinic Agonists

trans-Cevimeline (AF102A) demonstrates M1-selective agonism, a profile that distinguishes it from its cis-isomer AF102B (which targets both M1 and M3) and the non-selective agonist Pilocarpine. This selectivity is critical for minimizing off-target cholinergic side effects and targeting M1 receptors preserved in Alzheimer's disease pathology [1]. While precise Ki or EC50 values for trans-Cevimeline at all mAChR subtypes are not fully reported in primary literature, its functional selectivity as an M1 agonist is consistently established in comparative binding studies against other analogs. For context, the clinically used cis-isomer, Cevimeline (AF102B), has EC50 values of 23 nM, 48 nM, 63 nM, >1 μM, and >1 μM for M1, M3, M5, M2, and M4 receptors, respectively . Pilocarpine is described as a non-selective muscarinic agonist with activity across M1, M2, and M3 subtypes [2].

Neuroscience Alzheimer's Disease Muscarinic Receptor Pharmacology

In Vivo Cognitive Efficacy: Reversal of Reference Memory Deficits by trans-Cevimeline (AF102A) vs. Acetylcholinesterase Inhibitor

In an AF64A-induced rat model of cholinergic hypofunction, a validated preclinical model for Alzheimer's disease, trans-Cevimeline (AF102A) demonstrated efficacy in reversing cognitive deficits. At a dose of 1 mg/kg administered intraperitoneally (i.p.), AF102A significantly reversed reference memory impairments in the Morris water maze, a key behavioral assay for spatial learning and memory [1]. This effect was not observed with the acetylcholinesterase inhibitor physostigmine at a dose of 0.1 mg/kg i.p., which failed to reverse these deficits. The efficacy of AF102A was comparable to its cis-isomer AF102B at the same dose, highlighting its functional potency in the CNS.

Behavioral Neuroscience Alzheimer's Disease Cognitive Pharmacology

Regulatory and Analytical Role: trans-Cevimeline as a Specified Impurity Standard for Cevimeline API

The synthesis of Cevimeline API yields both cis- and trans-isomers, with the cis-isomer (AF102B) being the active pharmaceutical ingredient. The trans-isomer (trans-Cevimeline Hydrochloride) is an expected process-related impurity that must be controlled and quantified in drug substance and drug product [1]. Single crystal X-ray diffraction (XRD) studies have characterized the distinct physicochemical properties of the cis- and trans-isomers, finding that the cis-isomer (API) has less dense crystal packing, a lower melting point, and higher solubility compared to the trans-isomer [2]. Consequently, trans-Cevimeline Hydrochloride is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for generic Cevimeline products [3].

Pharmaceutical Analysis Analytical Chemistry Quality Control

Comparative Clinical Tolerability of Cevimeline (AF102B) vs. Pilocarpine, Supporting the M1-Selective Hypothesis

While direct clinical data for trans-Cevimeline (AF102A) is limited, the clinical profile of its cis-isomer, Cevimeline (AF102B), provides strong class-level support for the advantage of its M1/M3 selectivity over non-selective agonists. A retrospective clinical study comparing Cevimeline and Pilocarpine in 118 patients with primary Sjögren's syndrome showed that Cevimeline was associated with a significantly lower failure rate than Pilocarpine. Among first-time users, the failure rate for Cevimeline was 27% compared to 47% for Pilocarpine (p=0.02) [1]. This difference was driven by a significantly lower incidence of severe sweating, a key M3-mediated adverse event, with Cevimeline (11%) versus Pilocarpine (25%) (p=0.02) [2].

Clinical Pharmacology Xerostomia Drug Safety

Primary Research and Industrial Use Cases for trans-Cevimeline Hydrochloride (CAS 107220-29-1) Based on Quantitative Evidence


In Vivo Behavioral Studies of M1-Mediated Cognitive Enhancement in Alzheimer's Disease Models

Use trans-Cevimeline as a tool compound to investigate M1-specific contributions to memory and learning in preclinical models of AD. Its demonstrated efficacy in reversing cognitive deficits in the Morris water maze at 1 mg/kg i.p. [1] makes it a specific alternative to non-selective agonists (e.g., Pilocarpine) or acetylcholinesterase inhibitors (e.g., Physostigmine).

In Vitro Pharmacological Profiling of Novel M1 Allosteric Modulators or Orthosteric Ligands

Employ trans-Cevimeline as an M1-selective reference agonist in cell-based assays (e.g., calcium flux, IP1 accumulation) using recombinant human M1 receptors. Its selectivity profile allows for the specific interrogation of M1 receptor activation and downstream signaling pathways, minimizing confounding signals from M3 or M2 receptor activation [2].

Pharmaceutical QC and Method Validation as a Certified Reference Standard

Utilize trans-Cevimeline Hydrochloride as a characterized impurity standard for the development and validation of HPLC, UPLC, or GC methods for Cevimeline API and finished drug products. It is essential for quantifying the trans-isomer impurity, ensuring compliance with regulatory guidelines (e.g., USP, EP) and supporting ANDA submissions [3].

Investigating the Therapeutic Window of M1 Agonism in Neurodegeneration

Leverage the M1-selectivity of trans-Cevimeline in chronic dosing studies to dissect the long-term, disease-modifying effects of M1 activation on key AD hallmarks such as amyloid-beta (Aβ) and tau pathology. This application is supported by the broader literature on M1 agonists demonstrating effects on APP processing and tau hyperphosphorylation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Cevimeline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.